molecular formula C15H10N4S B1309483 5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol CAS No. 3455-46-7

5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol

Cat. No.: B1309483
CAS No.: 3455-46-7
M. Wt: 278.3 g/mol
InChI Key: CSVJMHCUZOQXLF-UHFFFAOYSA-N
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Description

“5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol” is a compound that belongs to the class of triazoloquinazolines . Triazoloquinazolines are known for their fluorescent properties .


Synthesis Analysis

The synthesis of related compounds involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline was synthesized from anthranilic acid .


Molecular Structure Analysis

The type of annelation of the triazole ring to the pyrimidine one has been unambiguously confirmed by means of an X-ray diffraction (XRD) method . The molecules are non-planar, and the aryl substituents form the pincer-like conformation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution reactions . The changes in absorption and emission spectra have been demonstrated upon the addition of water to MeCN solutions, which confirms aggregate formation .


Physical and Chemical Properties Analysis

Triazoloquinazolines, including related compounds, exhibit a broad range of wavelengths and display fluorescent quantum yields of up to 94% in toluene solutions . They also show solvatochromic properties .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol is synthesized from 2-phenyl-4-quinazolinylhydrazine and further converted into various compounds through reactions with different chemicals. This synthesis process is crucial in exploring the chemical properties and potential applications of these compounds in various fields (El-Sherief, Mahmoud, & Esmaiel, 1984).

Antimicrobial and Nematicidal Properties

  • A study synthesized 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones and tested them for their antimicrobial activity against various bacteria and fungi. These compounds also exhibited significant nematicidal activity, demonstrating their potential as antimicrobial and nematicidal agents (Reddy, Kumar, & Sunitha, 2016).

Potential Anticancer Activity

  • The cytotoxic effects of 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline on the human cancer cell line HeLa were studied. This compound showed significant cytotoxic activity and is considered a potential anticancer drug, highlighting the relevance of triazoloquinazoline derivatives in cancer research (Ovádeková, Jantová, Theiszová, & Labuda, 2005).

Benzodiazepine Binding Activity

  • Some triazoloquinazolines, including derivatives of 5-phenyl[1,2,4]triazolo[4,3-c]quinazoline, have been found to exhibit high affinity for the benzodiazepine receptor. This suggests potential applications in neuroscience and pharmacology, particularly in the development of benzodiazepine antagonists (Francis et al., 1991).

Mechanism of Action

While the exact mechanism of action for “5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol” is not specified, related compounds have shown promising antimicrobial, antitubercular, and anti-HIV activities .

Future Directions

The promising antimicrobial, antitubercular, and anti-HIV activities of related compounds suggest potential for further optimization and development to new antitubercular and anti-HIV agents . Further studies could also explore the compound’s potential applications in other areas, such as cancer treatment .

Properties

IUPAC Name

5-phenyl-2H-[1,2,4]triazolo[4,3-c]quinazoline-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4S/c20-15-18-17-14-11-8-4-5-9-12(11)16-13(19(14)15)10-6-2-1-3-7-10/h1-9H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVJMHCUZOQXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NNC(=S)N24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol synthesized according to the research?

A1: The paper describes that this compound is synthesized through the reaction of 2-phenyl-4-quinazolinylhydrazine with carbon disulfide. This ring closure reaction results in the formation of the desired thiol compound. []

Q2: What is the subsequent reaction of this compound mentioned in the research?

A2: The research further explains that this compound can be easily converted into its corresponding alkylthio derivatives. This transformation is achieved by treating the thiol compound with alkyl halides. []

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